molecular formula C6H11NS B7765265 3,4,5,6-tetrahydro-2H-azepine-7-thiol

3,4,5,6-tetrahydro-2H-azepine-7-thiol

Cat. No.: B7765265
M. Wt: 129.23 g/mol
InChI Key: APLHDUWNMGJBFD-UHFFFAOYSA-N
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Description

The compound with the identifier “3,4,5,6-tetrahydro-2H-azepine-7-thiol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is one of the many compounds cataloged in this extensive database, which is widely used by researchers and scientists for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for 3,4,5,6-tetrahydro-2H-azepine-7-thiol involve specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability . The most common methods for preparing these inclusion complexes involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated systems. These methods ensure the consistent quality and purity of the compound, which is essential for its various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-tetrahydro-2H-azepine-7-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their structure and properties.

Scientific Research Applications

3,4,5,6-tetrahydro-2H-azepine-7-thiol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. In medicine, this compound is used in drug discovery and development, particularly for identifying potential therapeutic agents. Additionally, it has applications in the industry for developing new materials and improving existing processes .

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydro-2H-azepine-7-thiol involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

3,4,5,6-tetrahydro-2H-azepine-7-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable properties and applications. this compound may have unique features that make it particularly suitable for certain applications .

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepine-7-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLHDUWNMGJBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=NCC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.